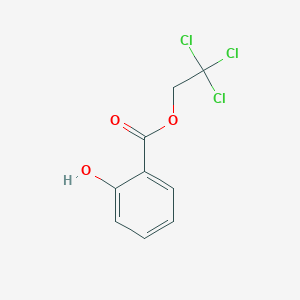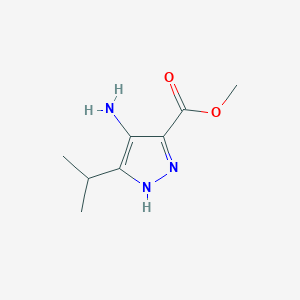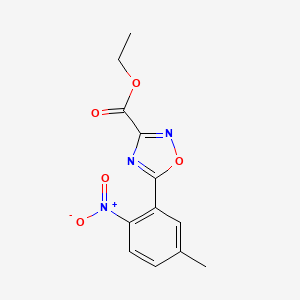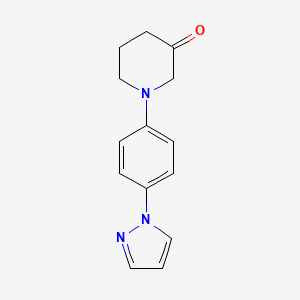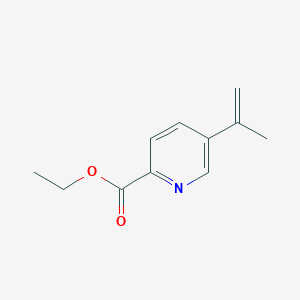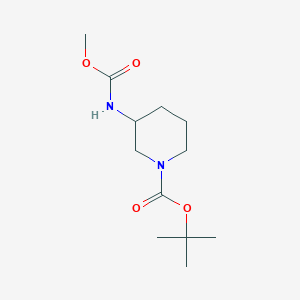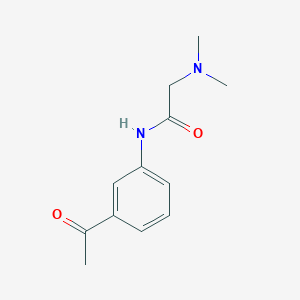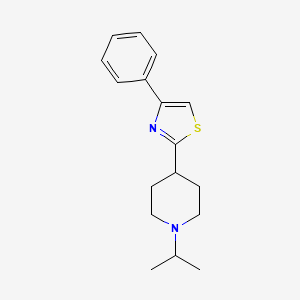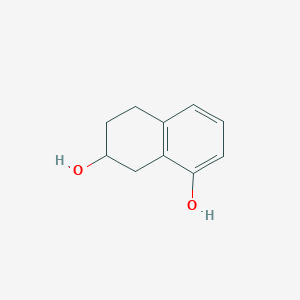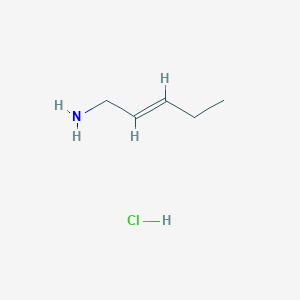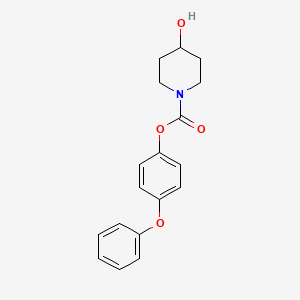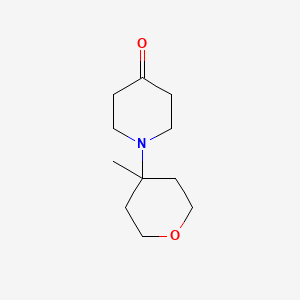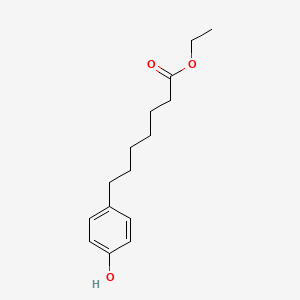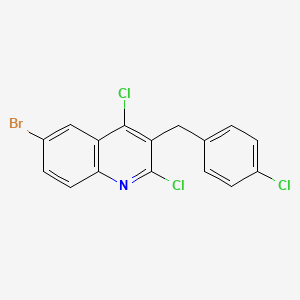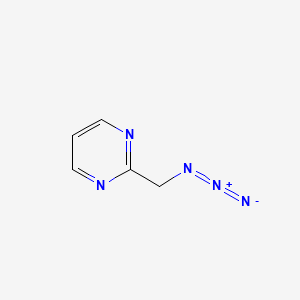
2-(Azidomethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an azidomethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)pyrimidine typically involves the introduction of an azido group into a pyrimidine precursor. One common method is the reaction of 2-chloromethyl-pyrimidine with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azidomethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Substitution: Various substituted pyrimidines.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-pyrimidine.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through click chemistry.
Biology: Incorporated into nucleic acids for bioorthogonal labeling and tracking of biomolecules.
Medicine: Potential precursor for the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)pyrimidine depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of biomolecules or materials. In medicinal applications, the azido group can be transformed into other functional groups that interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.
Comparación Con Compuestos Similares
2-Chloromethyl-pyrimidine: Precursor for the synthesis of 2-(Azidomethyl)pyrimidine.
2-Aminomethyl-pyrimidine: Reduction product of this compound.
2-Triazolylmethyl-pyrimidine: Product of azide-alkyne cycloaddition.
Uniqueness: this compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Propiedades
Fórmula molecular |
C5H5N5 |
|---|---|
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
2-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-4-5-7-2-1-3-8-5/h1-3H,4H2 |
Clave InChI |
YDRICQHYWQFNFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


